Ethyl 4-bromomethylsalicylate

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Ethyl 4-bromomethylsalicylate is a strategic bifunctional building block that outperforms generic salicylates. Its para-bromomethyl group provides a potent electrophilic warhead, while the ethyl ester remains intact for late-stage diversification—enabling sequential, orthogonal functionalization that is impossible with unsubstituted salicylates. Unlike the slower 4-chloromethyl analog, this bromo variant ensures rapid, high-yield nucleophilic displacements. Source this compound to accelerate your targeted covalent inhibitor (TCI) or dendritic prodrug projects with a monomer specifically validated for high-fidelity library construction.

Molecular Formula C10H11BrO3
Molecular Weight 259.10 g/mol
Cat. No. B8323080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromomethylsalicylate
Molecular FormulaC10H11BrO3
Molecular Weight259.10 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)CBr)O
InChIInChI=1S/C10H11BrO3/c1-2-14-10(13)8-4-3-7(6-11)5-9(8)12/h3-5,12H,2,6H2,1H3
InChIKeyDUUKRYMVYJNJSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Bromomethylsalicylate: Procurement Guide for a Bifunctional Salicylate Building Block


Ethyl 4-bromomethylsalicylate (CAS 84054-95-5), systematically named ethyl 4-(bromomethyl)-2-hydroxybenzoate, is a halogenated salicylate ester with the molecular formula C10H11BrO3 and a molecular weight of 259.10 g/mol . Characterized by a predicted melting point of 58 °C and a density of 1.508 g/cm³ , this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis . Its structural hallmark is the bromomethyl (–CH2Br) substituent at the para position of the salicylate ring, which functions as a potent electrophilic handle for nucleophilic substitution, enabling diversification into amines, ethers, and thioethers [1]. While limited direct biological data exist, its position as a key intermediate in the synthesis of antidiabetic and kinase-modulating agents is well-documented in patent literature [2].

Why Ethyl 4-Bromomethylsalicylate Cannot Be Replaced by Generic Salicylate Analogs in Synthesis


The combination of a protected carboxylic acid (as the ethyl ester) and a highly electrophilic bromomethyl group on a single salicylate scaffold creates a unique bifunctional reactivity profile that generic salicylates cannot replicate. Unlike simple alkyl salicylates (e.g., ethyl salicylate or methyl salicylate), which lack a synthetic handle for further derivatization, ethyl 4-bromomethylsalicylate enables sequential and orthogonal functionalization . Direct substitution with the 4-chloromethyl analog results in significantly slower reaction kinetics, while the methyl ester variant (methyl 4-bromomethylsalicylate) offers a different deprotection and solubility profile that may not be suitable for all synthetic routes [1]. Furthermore, the precise placement of the bromomethyl group at the para position is critical, as meta-substituted isomers would alter the steric and electronic properties of derived products, potentially compromising biological activity [2].

Quantitative Product Comparison: Ethyl 4-Bromomethylsalicylate vs. Structural Analogs


Superior SN2 Reactivity: The Bromomethyl vs. Chloromethyl Advantage

The bromomethyl group in ethyl 4-bromomethylsalicylate exhibits substantially higher reactivity towards nucleophiles compared to its chloromethyl analog. In a model study on 4-halomethyl-substituted imidazolium salts, bromomethyl-functionalized derivatives demonstrated 'significantly more reactive' SN2 behavior with N, O, and S nucleophiles than their chloromethyl counterparts, enabling the preparation of derivatives that were inaccessible using the chloro variant [1]. The kinetic rate enhancement is attributed to the lower bond dissociation energy of the C–Br bond (285 kJ/mol) versus the C–Cl bond (327 kJ/mol), translating to a practical decrease in reaction time for complete conversion from several hours (Cl) to less than one hour (Br) under comparable conditions [2]. A representative procedure for ethyl 4-bromomethylsalicylate conversion to the 4-aminomethyl derivative using sodium azide in DMF proceeds with a 1.02:1 molar ratio of NaN3 to substrate, indicative of near-stoichiometric, high-efficiency displacement .

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Physicochemical Property Tuning: LogP and Lipophilicity Comparison

The ester moiety significantly influences lipophilicity and, consequently, pharmacokinetic properties. The methyl 4-bromomethylsalicylate analog has a calculated XlogP of 2.9 [1]. Extrapolating using standard fragment-based methods, the ethyl ester in ethyl 4-bromomethylsalicylate is predicted to increase the LogP by approximately 0.5 units to ~3.4-3.5, owing to the additional methylene group [2]. This is substantially higher than the reported LogP for ethyl salicylate of ~2.76 [3]. This increased lipophilicity can enhance membrane permeability in cell-based assays but may reduce aqueous solubility, a critical trade-off for assay development [2]. Importantly, the bromomethyl group does not negate the hydrogen bond donor/acceptor capacity of the phenolic -OH and ester carbonyl, maintaining balanced PSA values for drug-likeness [1].

Medicinal Chemistry ADME Prediction Lipophilicity

Bifunctional Reactivity: Orthogonal Ester Hydrolysis vs. Nucleophilic Displacement

A key differentiator of ethyl 4-bromomethylsalicylate is the ability to independently manipulate the ester and bromomethyl groups under orthogonal conditions. The ethyl ester can be selectively hydrolyzed under basic conditions (NaOH/EtOH/H2O, reflux) to yield 4-bromomethylsalicylic acid without affecting the bromomethyl group, while the bromomethyl group can be displaced by nucleophiles (e.g., NaN3, amines) without ester cleavage using aprotic solvents . In contrast, the methyl ester analog undergoes hydrolysis approximately 1.5-2x faster under identical basic conditions, reducing the window for selective functionalization [1]. This differential stability arises from the slightly greater steric hindrance and reduced electrophilicity of the ethyl ester carbonyl compared to the methyl ester, providing a wider operational margin for chemoselective transformations [1]. This orthogonal reactivity is particularly valuable in prodrug design, where the ester can serve as a cleavable protecting group for the carboxylic acid, while the bromomethyl group acts as a point of attachment for targeting moieties [2].

Prodrug Design Functional Group Interconversion Selective Deprotection

Patented Pharmaceutical Utility: Antidiabetic and Kinase-Modulating Agent Intermediate

Ethyl 4-bromomethylsalicylate is a documented intermediate in the synthesis of antidiabetic salicylic acid derivatives, as disclosed in US Patent 4542127, where 4-bromomethyl compounds serve as precursors to 4-cyanomethyl derivatives (mp 114-117 °C) via nucleophilic displacement with sodium cyanide [1]. Specifically, the patent describes a three-step sequence: salicylic acid derivative → bromination → 4-bromomethyl compound (mp 98-100 °C) → 4-cyanomethyl compound [1]. The ethyl ester variant provides a strategic advantage over the free acid in this sequence by protecting the carboxylic acid from side reactions during the bromomethylation and subsequent displacement steps. Additionally, structurally related salicylate esters have been employed as intermediates in the synthesis of substituted N-arylethyl-2-arylquinoline-4-carboxamide derivatives with kinase-modulating activity, as described in US Patent 11136296 [2]. In contrast, the 5-substituted salicylates, while also amenable to halomethylation, direct substitution to the C-5 position, which results in different steric and electronic properties in the final products, making them unsuitable replacements for 4-substituted targets [3].

Drug Discovery Antidiabetic Agents Kinase Modulation

Ethyl 4-Bromomethylsalicylate: Key Application Scenarios for Research and Industrial Use


Medicinal Chemistry: Synthesis of Targeted Covalent Inhibitor (TCI) Warheads

In the development of targeted covalent inhibitors (TCIs) for kinases and other enzymes, the bromomethyl group of ethyl 4-bromomethylsalicylate serves as a strategic electrophilic warhead precursor. Following incorporation into a larger scaffold via the phenolic -OH or ester group, the bromomethyl moiety can be converted to an acrylamide or vinyl sulfonamide warhead through sequential nucleophilic displacement (e.g., with an amine, followed by acryloylation) . The ethyl ester remains intact throughout this sequence, providing a late-stage diversification handle for amide coupling after hydrolysis, enabling the efficient construction of compound libraries around a central salicylate-derived core .

Biopolymer and Dendrimer Chemistry: Salicylate-Based Prodrug Delivery Systems

Salicylate-based dendritic prodrugs, such as those synthesized from salicylic acid cores, rely on precisely functionalized monomers for stepwise construction . Ethyl 4-bromomethylsalicylate provides an ideal branching monomer: the bromomethyl group can be used to attach the monomer to a polyfunctional core via ether or thioether linkages, while the protected ethyl ester allows for subsequent deprotection and activation for the addition of further layers . The orthogonality of these two functional groups, as quantified by their differential hydrolysis rates, ensures high yields and structural fidelity in dendrimer growth .

Coordination Chemistry: Synthesis of Heteroditopic Ligands for Metal Binding

The one-pot halomethylation of salicylaldehydes, as demonstrated with paraformaldehyde and HBr, provides a direct route to 3-bromomethyl-5-substituted salicylaldehydes, which are precursors to heteroditopic ligands capable of binding metal salts . Ethyl 4-bromomethylsalicylate, after controlled reduction of the ester to the corresponding aldehyde, can similarly be converted to piperazine-containing receptors for transition metals, with applications in environmental sensing and catalysis . The use of the bromo rather than chloro variant ensures efficient coupling with the piperazine linker, a critical step in assembling the ditopic framework .

Chemical Biology: Photoaffinity Labeling Probe Precursor

Photoaffinity labeling probes, which utilize aryl azides and benzophenones, require bromomethyl intermediates for the attachment of photocrosslinker groups to bioactive scaffolds . Ethyl 4-bromomethylsalicylate's bromomethyl group can be readily displaced with sodium azide (NaN3) to yield the corresponding 4-azidomethyl derivative, a direct photoaffinity probe precursor . After photolysis, the azide generates a highly reactive nitrene that covalently crosslinks to nearby biomolecules, enabling target identification studies in drug discovery . The efficient conversion with a near-stoichiometric amount of NaN3 (1.02 equivalents) minimizes purification challenges and maximizes throughput .

Quote Request

Request a Quote for Ethyl 4-bromomethylsalicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.